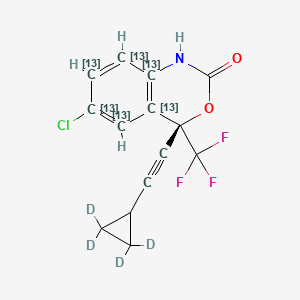

Efavirenz-13C6

Description

Properties

Molecular Formula |

C14H9ClF3NO2 |

|---|---|

Molecular Weight |

325.65 g/mol |

IUPAC Name |

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |

InChI Key |

XPOQHMRABVBWPR-MVJUSYNDSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Efavirenz-13C6 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Efavirenz-13C6 as an internal standard in the bioanalysis of Efavirenz. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies of Efavirenz.

Introduction to Efavirenz and the Need for an Internal Standard

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] It acts by non-competitively inhibiting the reverse transcriptase enzyme, a critical component in the viral replication cycle.[1] Accurate quantification of Efavirenz in biological matrices is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing dose-related side effects.

Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are the preferred techniques for the quantification of drugs in biological fluids due to their high sensitivity and selectivity. However, the accuracy and precision of these methods can be affected by various factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability. To correct for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.

A stable isotopically labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[2][3] this compound is structurally identical to Efavirenz, with the exception that six of the carbon-12 atoms are replaced with the heavier carbon-13 isotope. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Efavirenz) and the internal standard (this compound), while their physicochemical properties remain nearly identical.

Mechanism of Action of this compound as an Internal Standard

The core principle behind using this compound as an internal standard is that it behaves identically to the unlabeled Efavirenz throughout the entire analytical process. Any loss of analyte during sample preparation, or any variation in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification.

The following diagram illustrates the conceptual mechanism of how this compound compensates for potential errors in a typical LC-MS/MS workflow.

Caption: Compensation mechanism of this compound as an internal standard.

Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS

The following is a detailed experimental protocol for the quantification of Efavirenz in human plasma using this compound as an internal standard. This protocol is based on a validated method and serves as a comprehensive guide for laboratory implementation.[1]

Materials and Reagents

-

Efavirenz reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Efavirenz and this compound by dissolving the accurately weighed compounds in 1% formic acid in acetonitrile.

-

Working Standard Solutions: Prepare working standard solutions of Efavirenz by serial dilution of the stock solution with 50% acetonitrile.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate Efavirenz working standard solutions to achieve a concentration range of 1.0–2,500 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: low (4 ng/mL), medium (80 and 800 ng/mL), and high (2000 ng/mL) in drug-free human plasma.[1]

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 50 µL of the supernatant to a clean tube and add 50 µL of water.

-

Vortex and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[1]

-

Gradient Program: A gradient elution is typically used to ensure good separation.

-

Total Run Time: Approximately 5 minutes.[1]

-

-

Mass Spectrometry:

The following diagram outlines the experimental workflow:

Caption: Step-by-step experimental workflow for sample preparation and analysis.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7] The key validation parameters for the described method are summarized in the tables below.

Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1.0 - 2,500 ng/mL[1] |

| Correlation Coefficient (r) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |

Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24[1] | 112[1] | 12.3[1] | 108[1] |

| Low QC | 4.0 | 6.42[1] | 111[1] | 9.18[1] | 108[1] |

| Medium QC 1 | 80 | 2.41[1] | 100[1] | 3.03[1] | 95.2[1] |

| Medium QC 2 | 800 | 3.98[1] | 103[1] | 5.43[1] | 101[1] |

| High QC | 2000 | 3.84[1] | 101[1] | 4.96[1] | 99.8[1] |

CV: Coefficient of Variation

Recovery and Stability

| Parameter | Result |

| Extraction Recovery (Efavirenz) | 93.5% - 107%[1] |

| Extraction Recovery (this compound) | 88.6%[1] |

| Freeze-Thaw Stability (3 cycles) | Stable[1] |

| Bench-Top Stability (24 hours) | Stable[1] |

| Long-Term Stability (30 days at -80°C) | Stable[1] |

| Autosampler Stability (72 hours at 15°C) | Stable[1] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Efavirenz in biological matrices. Its mechanism of action relies on the principle of isotopic dilution, where the stable isotopically labeled analog mimics the behavior of the analyte, thereby correcting for variations in sample preparation and analysis. The detailed experimental protocol and validation data presented in this guide demonstrate that the LC-MS/MS method using this compound is sensitive, accurate, and precise, making it highly suitable for a wide range of clinical and research applications. The adoption of such a validated method is essential for generating high-quality data in support of drug development and therapeutic drug monitoring.

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. researchgate.net [researchgate.net]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. fda.gov [fda.gov]

Isotopic Enrichment and Stability of Efavirenz-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Efavirenz-13C6, a critical analytical internal standard used in the quantification of the antiretroviral drug Efavirenz. This document details the available data on its isotopic purity, chemical purity, and storage conditions. Furthermore, it extrapolates stability data from extensive studies on unlabeled Efavirenz to provide a robust understanding of the potential degradation pathways and stability profile of its carbon-13 labeled counterpart under various stress conditions.

Introduction to this compound

This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The six carbon atoms on the benzoxazine ring are replaced with carbon-13 isotopes. This isotopic labeling renders the molecule heavier than the parent drug, allowing for its use as an internal standard in mass spectrometry-based bioanalytical methods. The co-elution of the labeled and unlabeled compounds in liquid chromatography, coupled with their distinct mass-to-charge ratios, enables precise and accurate quantification of Efavirenz in complex biological matrices.

Isotopic Enrichment and Purity

The utility of this compound as an internal standard is contingent on its high isotopic and chemical purity. Commercially available standards typically exhibit high levels of enrichment and purity.

Table 1: Purity and Isotopic Enrichment of Commercially Available this compound

| Parameter | Specification | Reference |

| Chemical Purity (by HPLC) | ≥ 98.00% | [1] |

| Chemical Purity (by HPLC) | 99.3% | [2] |

| Chemical Purity (by HPLC) | 98.13% | |

| Isotopic Enrichment | Minimum 99% ¹³C | [1] |

Stability of Efavirenz and this compound

While specific stability studies on this compound are not extensively published, the stability of the parent molecule, Efavirenz, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The isotopic labeling with ¹³C is not expected to significantly alter the chemical stability of the molecule. Therefore, the degradation pathways and stability profile of Efavirenz can be considered a reliable surrogate for this compound.

Forced degradation studies on Efavirenz have revealed its susceptibility to degradation under alkaline and thermal stress, with minimal degradation observed under acidic, oxidative, and photolytic conditions[3].

Table 2: Summary of Forced Degradation Studies of Efavirenz

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic Hydrolysis | 1N HCl at 80°C for 6 hours | Minimal degradation | [4] |

| Alkaline Hydrolysis | 1N NaOH at 80°C for 6 hours | Extensive degradation | [3][4] |

| Oxidative Degradation | 3% H₂O₂ at 80°C for 6 hours | Minimal degradation | [4] |

| Thermal Degradation | Heating at 80°C | Extensive degradation | [3] |

| Photolytic Degradation | Exposure to UV light | Minimal degradation | [3] |

The primary degradation pathway in alkaline conditions involves the hydrolysis of the carbamate ring.

Recommended Storage Conditions

Based on the available data for stable isotope-labeled compounds and the stability profile of Efavirenz, the following storage conditions are recommended for this compound:

-

Long-term storage: Refrigerator (2-8°C)[5].

-

Solution stability: Sample solutions and mobile phases used in assays are reported to be stable for up to 72 hours[4].

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies and for the analysis of Efavirenz, which can be adapted for this compound.

Forced Degradation (Stress Testing) Protocol

This protocol is based on methodologies described in the literature for Efavirenz[3][4].

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 80°C for 6 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase.

-

Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 80°C for 6 hours. After cooling, neutralize the solution with 1N HCl and dilute to a suitable concentration with the mobile phase.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at 80°C for 6 hours in the dark. Dilute to a suitable concentration with the mobile phase.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C. Also, heat a solution of the compound at 80°C. Sample at appropriate time points and dilute to a suitable concentration.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber). Sample at appropriate time points and dilute to a suitable concentration.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of Efavirenz and its degradation products[3].

-

Column: C8

-

Mobile Phase: Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 2.9) (60:40 v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at a range of 220-390 nm

-

Injection Volume: 20 µL

Visualizations

The following diagrams illustrate the degradation pathway of Efavirenz and a typical workflow for its stability testing.

Caption: Degradation pathway of Efavirenz under various stress conditions.

Caption: General experimental workflow for stability testing of this compound.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gigvvy.com [gigvvy.com]

- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 5. New stability indicating RP-UFLC method for the quantification of Efavirenz in pharmaceutical dosage forms - ProQuest [proquest.com]

A Technical Guide to Efavirenz-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document outlines commercial suppliers, technical specifications, the mechanism of action of Efavirenz, its metabolic pathways, and detailed experimental protocols for its use in research settings.

Introduction to Efavirenz and this compound

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3] For pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, a stable isotope-labeled internal standard is indispensable for achieving accurate and reproducible results, particularly in mass spectrometry-based assays.

This compound is the 13C-labeled version of Efavirenz, containing six carbon-13 atoms in its structure.[1] This labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug by a mass spectrometer while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Commercial Suppliers and Technical Data

Several commercial suppliers provide this compound for research purposes. The following table summarizes the key technical specifications from various vendors to aid in product selection.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Sizes | Storage Condition |

| MedChemExpress | HY-10572S2 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | 321.63 | Not Specified | Not Specified | 1 mg | Powder: -20°C (3 years) |

| Clearsynth | CS-O-03333 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | 321.6 | ≥ 98.13% (HPLC) | Not Specified | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | 2-8°C (long term) |

| Shimadzu Chemistry & Diagnostics | C1057 | 1261394-62-0 | C₁₄H₉ClF₃NO₂ | 321.63 | ≥ 98.00% | ≥ 99% 13C | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg | Refer to COA |

| Acanthus Research | EFA-16-002 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | Not Specified | Not Specified | Not Specified | 50 mg | Not Specified |

Note: Data is compiled from publicly available information on supplier websites.[4][5][6][7] Researchers should always refer to the supplier's Certificate of Analysis (COA) for the most accurate and up-to-date specifications.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz targets the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As an NNRTI, Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive. This allosteric inhibition effectively halts DNA synthesis and prevents the virus from replicating.[3]

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP2B6, with minor contributions from other enzymes like CYP2A6 and CYP3A4.[8][9][10] The primary metabolic pathway is the hydroxylation of Efavirenz to 8-hydroxyefavirenz, which is an inactive metabolite.[9] This is followed by glucuronidation by UGT2B7, which facilitates its excretion.[11] Genetic variations in the CYP2B6 gene can significantly alter the rate of Efavirenz metabolism, affecting plasma concentrations and potentially leading to adverse effects.[8]

Experimental Protocols

Quantification of Efavirenz in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of Efavirenz in human plasma, utilizing this compound as an internal standard (IS).[12]

1. Materials and Reagents:

-

Efavirenz analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Efavirenz and this compound in methanol or ACN.

-

From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 ACN:Water).

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18).[13]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

MRM Transitions (example):

-

Efavirenz: m/z 314.2 → 243.9

-

This compound: m/z 320.2 → 249.9[12]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6) against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the curve.

-

Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of compounds like Efavirenz against HIV-1 RT.

1. Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.

-

Reaction Buffer (RB).

-

Template-primer (e.g., poly(rA)-oligo(dT)).

-

Labeled nucleotides (e.g., DIG-dUTP and unlabeled dATP, dCTP, dGTP, dTTP).

-

Streptavidin-coated microplates.

-

Anti-DIG-HRP antibody conjugate.

-

HRP substrate (e.g., ABTS).

-

Stop solution.

-

Efavirenz (test inhibitor).

2. Assay Procedure:

-

Prepare serial dilutions of Efavirenz in the appropriate buffer.

-

In a streptavidin-coated microplate, add the template-primer, which will bind to the plate.

-

Add the reaction mixture containing the dNTPs (including the labeled dUTP) and the test inhibitor (Efavirenz) at various concentrations.

-

Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the Anti-DIG-HRP conjugate, which will bind to the incorporated DIG-labeled dUTP. Incubate and wash again.

-

Add the HRP substrate. The enzyme will catalyze a color change.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

3. Data Analysis:

-

The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.

-

Plot the percentage of RT inhibition against the logarithm of the Efavirenz concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce RT activity by 50%) using a suitable non-linear regression model. An IC₅₀ of approximately 1.4 µM has been reported for Efavirenz in this type of assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Efavirenz-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Efavirenz in various biological matrices. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the combination antiretroviral therapy for HIV-1 infection. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its application in research and drug development.

Core Data Presentation

Quantitative data for this compound and its unlabeled counterpart, Efavirenz, are summarized below for easy reference and comparison.

| Property | This compound | Efavirenz (unlabeled) |

| CAS Number | 1261394-62-0[1][2][3][4][5] | 154598-52-4[1] |

| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂[3][4] | C₁₄H₉ClF₃NO₂ |

| Molecular Weight | 321.63 g/mol [2][5][6] | 315.68 g/mol |

| Synonyms | DMP 266-13C6, EFV-13C6, L-743726-13C6[1][5] | DMP 266, EFV, L-743726, Sustiva®, Stocrin®[1] |

| Primary Application | Internal standard for quantification of Efavirenz by GC- or LC-mass spectrometry.[3] | Antiretroviral agent for HIV-1 infection.[2] |

| Ki for HIV-1 RT | Not Applicable | 2.93 nM[5] |

| IC₉₅ for HIV-1 replication | Not Applicable | 1.5 nM in cell culture[5] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Its mechanism of action can be summarized in the following steps:

-

Binding to a Non-Catalytic Site: Efavirenz binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, distinct from the active site where nucleosides bind. This allosteric binding site is often referred to as the NNRTI binding pocket.[1]

-

Conformational Change: The binding of Efavirenz induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues.[1]

-

Inhibition of DNA Synthesis: This structural change distorts the enzyme's active site, thereby inhibiting its DNA polymerase activity and preventing the transcription of viral RNA into DNA.[1] This ultimately halts the viral replication process.[1]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (e.g., Efavirenz) and control inhibitors

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs.

-

Add the test compound or control to the appropriate wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).

-

Quantify the amount of incorporated labeled dNTP to determine the extent of DNA synthesis.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.

Cell-Based HIV-1 Replication Assay

This protocol describes a method to evaluate the antiviral activity of a compound in a cell culture system.

Materials:

-

A susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium and supplements

-

Test compound (e.g., Efavirenz)

-

A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or measuring RT activity in the supernatant)

Methodology:

-

Plate the cells at a desired density in a multi-well plate.

-

Prepare serial dilutions of the test compound and add them to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the cultures for a period of 3-7 days.

-

At the end of the incubation period, collect the cell supernatant or cell lysate.

-

Quantify the level of viral replication using a suitable method.

-

Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).

Pharmacokinetic Study Protocol (In Vivo)

This section provides a general outline for a pharmacokinetic study of Efavirenz in an animal model or human subjects, where this compound would be used as an internal standard.

Study Design:

-

A cohort of subjects receives a single or multiple doses of Efavirenz.

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

To a known volume of plasma, add a fixed amount of this compound solution as an internal standard.

-

Perform protein precipitation to remove interfering proteins.

-

Analyze the supernatant using a validated LC-MS/MS method.

-

Quantify the concentration of Efavirenz by comparing the peak area ratio of Efavirenz to this compound against a standard curve.

Pharmacokinetic Parameters to be Determined:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

References

- 1. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

Pharmacokinetics and Metabolism of Efavirenz and its Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. Its pharmacokinetic profile is characterized by significant interindividual variability, primarily due to genetic polymorphisms in metabolizing enzymes, which can impact therapeutic efficacy and the incidence of adverse effects. The use of stable isotope-labeled efavirenz has been instrumental in elucidating its metabolic pathways and quantifying its disposition. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of efavirenz and the application of its stable isotopes in research.

Pharmacokinetics of Efavirenz and 8-Hydroxyefavirenz

The pharmacokinetic properties of efavirenz are influenced by several factors, most notably the genetic makeup of the primary metabolizing enzyme, Cytochrome P450 2B6 (CYP2B6). This section summarizes key pharmacokinetic parameters for efavirenz and its major active metabolite, 8-hydroxyefavirenz.

Table 1: Pharmacokinetic Parameters of Efavirenz in Healthy Volunteers and HIV-infected Patients

| Parameter | Healthy Volunteers (600 mg single dose) | HIV-infected Patients (600 mg once daily) | Reference(s) |

| Cmax (µg/mL) | 4.0 ± 1.7 | 4.1 ± 1.7 | [1] |

| Tmax (hr) | 4.1 ± 1.7 | 3.5 ± 0.5 | [1] |

| AUC (µg·h/mL) | 57.1 ± 12.3 | 58.1 | [1] |

| t1/2 (hr) | 40-55 | 40-55 | [2] |

| CL/F (L/h) | 0.18 ± 0.072 (L/h/kg) | 9.4 | [1] |

| Vd/F (L) | - | 252 | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.

Table 2: Influence of CYP2B6 Genotype on Efavirenz Pharmacokinetics

| CYP2B6 Genotype | Parameter | Value | Reference(s) |

| Extensive Metabolizers (e.g., 1/1) | Efavirenz Clearance | Higher | |

| Efavirenz Plasma Concentration | Lower | ||

| Intermediate Metabolizers (e.g., 1/6) | Efavirenz Clearance | Intermediate | |

| Efavirenz Plasma Concentration | Intermediate | ||

| **Slow Metabolizers (e.g., 6/6) | Efavirenz Clearance | Lower | |

| Efavirenz Plasma Concentration | Higher |

Table 3: Pharmacokinetic Parameters of 8-Hydroxyefavirenz

| Parameter | Healthy Volunteers | Reference(s) |

| Cmax (ng/mL) | Data not consistently reported | |

| Tmax (hr) | Data not consistently reported | |

| AUC (ng·h/mL) | Data not consistently reported |

Note: Comprehensive pharmacokinetic data for 8-hydroxyefavirenz is less consistently reported in the literature compared to the parent drug.

Metabolism and Excretion

Efavirenz is extensively metabolized in the liver, with less than 1% of the dose excreted unchanged in the urine[2]. The primary route of metabolism is oxidation, followed by glucuronidation.

Metabolic Pathways

The metabolism of efavirenz is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

Primary Metabolism: The major metabolic pathway is the 8-hydroxylation of efavirenz to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6[3][4]. A minor pathway involves the 7-hydroxylation of efavirenz, mediated by CYP2A6[3][4]. Other CYP enzymes, including CYP3A4, CYP3A5, and CYP1A2, play minor roles in its primary metabolism[3][4].

-

Secondary Metabolism: The hydroxylated metabolites, primarily 8-hydroxyefavirenz, undergo further oxidation to form dihydroxy metabolites, such as 8,14-dihydroxyefavirenz, also catalyzed by CYP2B6[3][4].

-

Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by various UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a key enzyme in the direct N-glucuronidation of efavirenz itself[3]. The glucuronidated metabolites are then excreted.

Excretion

Based on available data, the excretion of efavirenz and its metabolites occurs through both renal and fecal routes. Following administration of radiolabeled efavirenz, approximately 14% to 34% of the radioactivity is recovered in the urine, and 16% to 61% is recovered in the feces[2]. The majority of the excreted drug is in the form of metabolites[2].

Experimental Protocols

This section details common methodologies used in the study of efavirenz pharmacokinetics and metabolism.

Protocol 1: Quantification of Efavirenz and Metabolites in Plasma by LC-MS/MS

This protocol describes a common method for the simultaneous quantification of efavirenz and its hydroxylated metabolites in human plasma.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add an internal standard solution (e.g., ¹³C₆-Efavirenz).

- Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

- Vortex and centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

- HPLC System: A high-performance liquid chromatography system.

- Column: A reverse-phase C18 column.

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: A typical flow rate of 0.5 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Protocol 2: In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

This protocol is used to investigate the metabolic pathways of efavirenz and identify the enzymes involved.

1. Incubation:

- Prepare an incubation mixture containing:

- Human liver microsomes (pooled or from individual donors).

- Efavirenz (at various concentrations).

- NADPH regenerating system (cofactor for CYP enzymes).

- Phosphate buffer (to maintain pH).

- Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

2. Reaction Termination and Sample Preparation:

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

- Centrifuge the samples to pellet the microsomal proteins.

- Analyze the supernatant for the presence of metabolites using LC-MS/MS as described in Protocol 1.

3. Enzyme Phenotyping (Optional):

- To identify the specific CYP enzymes responsible for metabolism, selective chemical inhibitors or recombinant human CYP enzymes can be used in the incubation mixture.

Visualizations

Efavirenz Metabolism Pathway

Caption: Primary metabolic pathways of Efavirenz.

Experimental Workflow for Efavirenz Pharmacokinetic Analysis

Caption: Workflow for a typical Efavirenz pharmacokinetic study.

Conclusion

The pharmacokinetics of efavirenz are complex and highly variable, with metabolism primarily driven by the polymorphic enzyme CYP2B6. Understanding these pharmacokinetic and metabolic characteristics is crucial for optimizing therapeutic regimens, minimizing adverse effects, and guiding the development of new antiretroviral agents. The use of stable isotopes has proven to be a valuable tool in these endeavors, enabling precise quantification and elucidation of metabolic pathways. The experimental protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of drug development and HIV research.

References

Efavirenz-13C6: A Comprehensive Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and purity assessment of Efavirenz-13C6. This compound is the stable isotope-labeled counterpart of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. Its application as an internal standard in bioanalytical methods necessitates a thorough understanding of its quality and purity profile to ensure accurate and reliable analytical results.

Certificate of Analysis: Summary of Key Quality Attributes

A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the typical specifications and data found on a CoA for this compound, compiled from various supplier information.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | (S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1][2]oxazin-2-one-13C6 |

| CAS Number | 1261394-62-0 |

| Molecular Formula | C813C6H9ClF3NO2 |

| Molecular Weight | 321.6 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Typical Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 98.13%[2] |

| Isotopic Enrichment | Mass Spectrometry / NMR | ≥ 99 atom % 13C | ≥ 99%[1] |

| Related Substances | HPLC-UV | Report individual and total impurities | Conforms to specification |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms to specification |

| Heavy Metals | ICP-MS | ≤ 20 ppm | Conforms to specification |

| Loss on Drying | TGA | ≤ 1.0% | Conforms to specification |

Experimental Protocols for Quality Control

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 247 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Impurity Identification

Mass spectrometry is a critical tool for confirming the molecular weight, determining the isotopic enrichment, and identifying unknown impurities.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Methodology for Isotopic Enrichment:

-

A solution of this compound is infused into the mass spectrometer.

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the molecule.

-

The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully 13C6-labeled molecule to the intensities of the peaks corresponding to molecules with fewer 13C atoms.

Methodology for Impurity Identification:

-

The HPLC system separates the impurities from the main compound.

-

The mass spectrometer acquires high-resolution mass spectra of the eluting peaks.

-

The accurate mass measurement allows for the determination of the elemental composition of the impurities.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in the structural elucidation of the impurities. A common multiple reaction monitoring (MRM) transition for this compound is m/z 320.2 → 249.9.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and can also be used to assess isotopic enrichment.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

Data Acquisition and Analysis:

-

1H and 13C NMR spectra are acquired.

-

The 1H NMR spectrum is used to confirm the proton environment of the molecule.

-

The 13C NMR spectrum will show signals corresponding to the carbon atoms. The presence of strong signals for the six labeled carbon atoms and the absence or significant reduction of signals for the corresponding unlabeled positions confirms the isotopic labeling.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for this compound.

Caption: Quality Control Workflow for this compound.

This comprehensive approach to the analysis of this compound ensures its suitability for use as a high-quality internal standard in demanding research and clinical applications. For any specific application, it is crucial to refer to the lot-specific Certificate of Analysis provided by the manufacturer.

References

The Pivotal Role of Efavirenz-¹³C₆ in Advancing HIV Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Efavirenz-¹³C₆, a stable isotope-labeled internal standard, in the comprehensive study of Efavirenz metabolism. Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. Understanding its complex metabolic pathways and pharmacokinetic variability is paramount for optimizing therapeutic efficacy and minimizing adverse effects. The use of Efavirenz-¹³C₆ has revolutionized the precision and accuracy of bioanalytical methods, providing a robust tool for researchers in the field.

Introduction to Efavirenz Metabolism and the Need for a Stable Isotope-Labeled Standard

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation to 8-hydroxyefavirenz, predominantly catalyzed by CYP2B6.[1][2] A minor pathway leads to the formation of 7-hydroxyefavirenz, mediated by CYP2A6 and CYP2B6.[2][3] These primary metabolites can undergo further secondary metabolism to compounds like 8,14-dihydroxyefavirenz and subsequent glucuronidation before excretion.[2][3]

The significant inter-individual variability in Efavirenz plasma concentrations is largely attributed to genetic polymorphisms in the CYP2B6 gene, drug-drug interactions, and the auto-induction of its own metabolism.[1][4] This variability can lead to sub-therapeutic levels, risking virologic failure, or supra-therapeutic concentrations, increasing the risk of neuropsychiatric side effects.[1][3]

To accurately quantify Efavirenz and its metabolites in complex biological matrices and to elucidate its pharmacokinetic profile, a reliable internal standard is essential. Efavirenz-¹³C₆ serves this purpose by mimicking the physicochemical properties of the unlabeled drug, thus co-eluting chromatographically and experiencing similar ionization efficiency in mass spectrometry. This minimizes variations from sample preparation and matrix effects, leading to highly accurate and precise quantification.[5]

Efavirenz-¹³C₆ in Quantitative Bioanalysis: LC-MS/MS Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Efavirenz due to its high sensitivity and selectivity.[5] The use of Efavirenz-¹³C₆ as an internal standard is integral to these methods.

Experimental Protocol: Quantification of Efavirenz in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of Efavirenz in human plasma.[5]

2.1.1. Materials and Reagents

-

Efavirenz analytical standard

-

Efavirenz-¹³C₆ (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Milli-Q water

-

Human plasma (blank)

2.1.2. Sample Preparation

-

To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (Efavirenz-¹³C₆ in acetonitrile).[5]

-

Vortex the mixture for 10 minutes to precipitate proteins.[5]

-

Centrifuge at 3500 rpm for 10 minutes.[5]

-

Transfer 70 µL of the supernatant to a new plate.[5]

-

Add 70 µL of Milli-Q water to the supernatant.[5]

-

Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.[5]

-

Inject 10 µL of the final solution into the LC-MS/MS system.[5]

2.1.3. Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[5]

-

Gradient Program:

-

0-0.5 min: 2% B

-

0.5-2.5 min: 2-98% B

-

2.5-3.5 min: 98% B

-

3.5-3.6 min: 98-2% B

-

3.6-5.0 min: 2% B

-

-

Total Run Time: 5 minutes[5]

2.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key Parameters:

-

Curtain Gas: 20 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 500 °C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Data Presentation: Method Validation and Pharmacokinetic Parameters

The use of Efavirenz-¹³C₆ allows for the generation of highly reliable quantitative data, as summarized in the following tables.

Table 1: Summary of a Validated LC-MS/MS Method for Efavirenz in Human Plasma [5]

| Parameter | Result |

| Linearity Range | 1.0 - 2,500 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | 2.41% - 6.42% |

| Inter-day Precision (%CV) | 3.03% - 9.18% |

| Intra-day Accuracy (%Bias) | 100% - 111% |

| Inter-day Accuracy (%Bias) | 95.2% - 108% |

Table 2: Pharmacokinetic Parameters of Efavirenz (600 mg single dose) in HIV-infected Patients [6]

| Parameter | Mean ± SD |

| AUC₀₋₂₄ (µg·h/mL) | 57.1 ± 27.3 |

| Cₘₐₓ (µg/mL) | 4.0 ± 1.7 |

| tₘₐₓ (h) | 4.1 ± 1.7 |

| CL/F (L/h/kg) | 0.18 ± 0.072 |

| Trough Concentration (C₀) (µg/mL) | 1.64 ± 0.93 |

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fate of Efavirenz and a typical experimental workflow for its quantification.

Efavirenz Metabolic Pathway

Experimental Workflow for Efavirenz Quantification

Role of Efavirenz-¹³C₆ in Metabolite Identification and Pharmacokinetic Modeling

Beyond its primary role as an internal standard for quantifying the parent drug, Efavirenz-¹³C₆ is an invaluable tool in metabolite identification. During drug metabolism studies, researchers search for novel metabolites in complex biological samples. By administering a mixture of Efavirenz and Efavirenz-¹³C₆, metabolites will appear as doublet peaks in the mass spectrum, separated by 6 Da (the mass difference of the six ¹³C atoms). This characteristic isotopic signature allows for the rapid and confident identification of drug-related material, distinguishing true metabolites from endogenous background noise.

In pharmacokinetic (PK) modeling, the precision afforded by using Efavirenz-¹³C₆ as an internal standard is crucial for developing accurate models that can describe and predict the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] These models are essential for dose optimization, particularly in special populations such as children or patients with co-morbidities.

Conclusion

Efavirenz-¹³C₆ is an indispensable tool in the field of HIV pharmacology. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Efavirenz in various biological matrices. This enables a deeper understanding of its complex metabolism, facilitates the identification of novel metabolites, and provides the accurate pharmacokinetic data necessary for optimizing treatment regimens. For researchers and drug development professionals, the use of Efavirenz-¹³C₆ is fundamental to advancing the safe and effective use of Efavirenz in the fight against HIV.

References

- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics Analysis To Inform Efavirenz Dosing Recommendations in Pediatric HIV Patients Aged 3 Months to 3 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Efavirenz in Human Plasma using Efavirenz-13C6

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy and minimize toxicity. This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using a stable isotope-labeled internal standard, Efavirenz-13C6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][4][5]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Efavirenz in human plasma is depicted below.

Caption: Experimental workflow for Efavirenz quantification.

Detailed Experimental Protocols

Materials and Reagents

-

Efavirenz analytical standard

-

HPLC grade acetonitrile and methanol[7]

-

Formic acid

-

Human plasma (drug-free)

-

Deionized water

Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

-

Efavirenz Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[1]

Sample Preparation: Protein Precipitation

This method is rapid, cost-effective, and suitable for high-throughput analysis.[1][8]

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (10 ng/mL) to each tube (except for the double blank).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of water containing 0.1% formic acid.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for analysis.[1][8]

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD or equivalent[1][8] |

| Analytical Column | Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent[1][8] |

| Mobile Phase A | 0.1% Formic acid in water[1][8] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][8] |

| Flow Rate | 0.3 mL/min[1][8][9] |

| Gradient Program | A gradient program is typically used to ensure optimal separation. For example: 0.0–1.5 min, 98% A to 2% A; 1.51–3.00 min, 2% A; 3.1–5.0 min, 98% A.[1][8] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[10] |

| Total Run Time | 5 minutes[1][8][9] |

| Mass Spectrometer | API 3200, 4000, or equivalent triple quadrupole mass spectrometer[10] |

| Ionization Mode | Negative Ion Electrospray (ESI-)[1][8][9] or Positive Ion Electrospray (ESI+)[10][11] |

| MRM Transitions | Efavirenz: m/z 314.2 → 243.9[1][8][9] This compound: m/z 320.2 → 249.9[1][8][9] |

| Source Temperature | 550°C[1][8][10] |

| Ion Spray Voltage | -4500 V (for ESI-) or 5500 V (for ESI+)[10][11] |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1.0 - 2,500 ng/mL[1][8][9] |

| Regression Model | Linear with 1/x² weighting[1] |

| Correlation Coefficient (r²) | > 0.99[1][8][9] |

Table 2: Precision and Accuracy

The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24[1][8][9] | 12.3[1][8][9] | 112[1][8][9] | 108[1][8][9] |

| Low QC | 4.0 | 6.42[1] | 9.18[1] | 111[1] | 108[1] |

| Medium QC 1 | 80 | 2.41[1] | 3.03[1] | 100[1] | 95.2[1] |

| Medium QC 2 | 800 | 3.25[1] | 4.56[1] | 102[1] | 98.7[1] |

| High QC | 2000 | 4.10[1] | 5.89[1] | 105[1] | 101[1] |

Table 3: Recovery and Matrix Effect

| Parameter | Efavirenz (%) | This compound (%) |

| Mean Recovery | 85.6 | 88.2 |

| Matrix Effect | Minimal due to the use of a stable isotope-labeled internal standard.[1] | Not applicable |

Efavirenz Metabolism

Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 playing a major role.[12][13][14][15] The main metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[14][15] Understanding the metabolism of Efavirenz is important for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

Caption: Efavirenz metabolic pathway.

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Efavirenz in human plasma.[1][8][9] The protocol is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of the results.

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clearsynth.com [clearsynth.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. tsijournals.com [tsijournals.com]

- 8. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

- 9. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Efavirenz-13C6 in Therapeutic Drug Monitoring

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infections.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is recommended to optimize treatment efficacy and minimize toxicity.[2] Plasma concentrations of efavirenz below 1,000 ng/mL have been associated with a higher risk of virologic failure, while concentrations exceeding 4,000 ng/mL are linked to an increased incidence of central nervous system (CNS) side effects.[2][3] The use of a stable isotope-labeled internal standard, such as Efavirenz-13C6, is crucial for the accurate quantification of efavirenz in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects.[4] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of efavirenz.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the therapeutic drug monitoring of efavirenz using an LC-MS/MS method with this compound as an internal standard.

Table 1: Therapeutic Range and Toxic Levels of Efavirenz

| Parameter | Concentration Range (ng/mL) | Associated Outcome |

| Therapeutic Window | 1,000 - 4,000 | Optimal viral suppression and tolerability[2][3][5] |

| Sub-therapeutic Level | < 1,000 | Increased risk of virologic failure[2][3] |

| Supratherapeutic/Toxic Level | > 4,000 | Increased frequency of CNS side effects[2][6] |

Table 2: LC-MS/MS Method Parameters for Efavirenz Quantification

| Parameter | Value |

| Internal Standard | This compound[4] |

| Sample Volume | 50 µL of human plasma[4] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |

| Calibration Curve Range | 1.0 - 2,500 ng/mL[4] |

| Linearity (r) | > 0.99[4] |

| MRM Transitions (m/z) | |

| Efavirenz | 314.20 → 243.90[4] |

| This compound (Internal Standard) | 320.20 → 249.90[4] |

| Retention Time | Approximately 2.6 min[4] |

| Total Run Time | 5 min[4] |

Table 3: Precision and Accuracy of the LC-MS/MS Method

| Quality Control Sample | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |

| LLOQ | 9.24 | 112 | 12.3 | 108 |

| QC Samples | 2.41 - 6.42 | 100 - 111 | 3.03 - 9.18 | 95.2 - 108 |

| Data adapted from a validated LC-MS/MS method for the quantification of efavirenz in human plasma.[4] |

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of efavirenz reference standard in 1% formic acid in acetonitrile.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving this compound in 1% formic acid in acetonitrile.[4]

-

This compound Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile to achieve a final concentration of 10 ng/mL.[4]

-

Storage: Store stock solutions in amber glass vials at -20°C. Stability has been established for at least 3 months at this temperature.[4]

2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (from patient samples, calibration standards, or quality controls) into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and dilute with water (e.g., one-to-one dilution).[4]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[4]

-

Chromatographic Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Gradient Program: A gradient elution program should be optimized to achieve good separation of efavirenz and the internal standard from endogenous plasma components.

-

Detection: Multiple reaction monitoring (MRM) is used for detection, with the specific transitions for efavirenz and this compound listed in Table 2.[4]

4. Data Analysis and Quantification

-

Integrate the peak areas for both efavirenz and the this compound internal standard.

-

Calculate the peak area ratio of efavirenz to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Determine the concentration of efavirenz in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.

Visualizations

References

- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Evidence-based therapeutic drug monitoring for efavirenz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efavirenz Therapeutic Range in HIV-1 Treatment Naïve Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Successful efavirenz dose reduction guided by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa | Munsami | Southern African Journal of HIV Medicine [sajhivmed.org.za]

Application Note: High-Throughput Quantification of Efavirenz in Human Plasma Using LC-MS/MS with Efavirenz-¹³C₆ Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. The method utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard (Efavirenz-¹³C₆) to ensure high accuracy and precision by compensating for matrix effects.[1][2] Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a total run time of 5 minutes.[1][2] Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM).[1][2] The method was validated over a linear range of 1.0–2,500 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1]

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Monitoring plasma concentrations of Efavirenz is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and short analysis times.[1][2] The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is the gold standard in quantitative LC-MS/MS as it shares identical physicochemical properties with the analyte, ensuring accurate correction for variations during sample preparation and analysis.[1][2] This document provides a detailed protocol for the determination of Efavirenz in human plasma using Efavirenz-¹³C₆ as the internal standard.

Experimental Workflow

Caption: Workflow for Efavirenz quantification in plasma.

Detailed Protocols

Materials and Reagents

-

Efavirenz reference standard

-

Efavirenz-¹³C₆ internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

-

Efavirenz-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz-¹³C₆ in methanol.

-

Efavirenz Intermediate and Working Standards: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the Efavirenz-¹³C₆ stock solution in acetonitrile.

Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (10 ng/mL Efavirenz-¹³C₆ in acetonitrile).[1][2]

-

Transfer 70 µL of the supernatant to a clean 96-well plate or autosampler vial.[1][2]

-

Inject 10 µL of the final solution into the LC-MS/MS system.[1][2]

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 15°C[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][2] |

| Flow Rate | 0.3 mL/min[1][2] |

| Injection Volume | 10 µL[1][2] |

| Total Run Time | 5 min[1][2] |

| Gradient Program | |

| 0.0–1.5 min | 98% A to 2% A |

| 1.51–3.00 min | 2% A |

| 3.1–5.0 min | 98% A |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Mass Spectrometer | AB SCIEX QTRAP 5500 or equivalent |

| Ionization Mode | Negative Ion Electrospray (ESI-)[1][2] |

| Source Temperature | 550°C[1] |

| Curtain Gas | 35 psi[1] |

| Nebulizer Gas (Gas 1) | 50 psi[1] |

| Heater Gas (Gas 2) | 30 psi[1] |

| Collision Gas | Medium[1] |

| MRM Transitions | |

| Efavirenz | m/z 314.20 → 243.90[1][2] |

| Efavirenz-¹³C₆ | m/z 320.20 → 249.90[1][2] |

| Compound Parameters | Efavirenz |

| Declustering Potential (DP) | -55.40 V[1] |

| Entrance Potential (EP) | -7.0 V[1] |

| Collision Energy (CE) | -25.3 eV[1] |

| Collision Cell Exit Potential (CXP) | -4.64 V[1] |

Quantitative Data Summary

The method was validated according to FDA guidelines.[1]

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 1.0–2,500 ng/mL[1] |

| Regression Model | Linear, 1/x² weighting[1] |

| Correlation Coefficient (r) | >0.99[1] |

| Representative Equation | Y = 0.0329 (±0.0003)x + 0.00638 (±0.00100)[1] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24[1] | 112[1] | 12.3[1] | 108[1] |

| Low QC | 4.0 | 6.42[1] | 100-111[1] | 9.18[1] | 95.2-108[1] |

| Medium QC | 80.0 | 2.41[1] | 100-111[1] | 3.03[1] | 95.2-108[1] |

| High QC | 2000.0 | 3.55 (calculated from range) | 100-111[1] | 5.61 (calculated from range) | 95.2-108[1] |

Table 5: Stability Studies

| Stability Condition | Concentration (ng/mL) | Duration | Result |

| Bench-top (Room Temp) | 4.0 and 2000.0 | 24 hours | Stable[1] |

| Freeze-Thaw Cycles | 4.0, 80.0, 800.0, 2000.0 | 3 cycles | Stable[1] |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Efavirenz in human plasma. The simple sample preparation, short run time, and use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent accuracy, precision, and a wide linear range, ensuring high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Efavirenz.[1][2]

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

Application Note: Quantification of Efavirenz in Cerebrospinal Fluid using Efavirenz-¹³C₆ by LC-MS/MS

Abstract

This application note provides a detailed methodology for the quantitative analysis of Efavirenz in human cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, Efavirenz-¹³C₆. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly selective and sensitive, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research investigating the central nervous system penetration of Efavirenz. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection. Monitoring Efavirenz concentrations in the central nervous system (CNS) is crucial, as the CNS can act as a sanctuary site for HIV replication. Furthermore, Efavirenz is associated with CNS-related side effects, and understanding its distribution into the CSF can provide insights into both efficacy and toxicity.[1] Due to its high protein binding in plasma, the unbound fraction of the drug is responsible for its pharmacological activity and CNS penetration.[1][2][3][4] This application note describes a robust and reproducible LC-MS/MS method for the accurate quantification of Efavirenz in CSF, employing a stable isotope-labeled internal standard (Efavirenz-¹³C₆) to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Efavirenz analytical standard

-

Efavirenz-¹³C₆ (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human cerebrospinal fluid (drug-free)

-

Methanol (LC-MS grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Refrigerated centrifuge

-

Analytical balance